molecular formula C26H27N5O3 B11476305 8-(2-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

8-(2-hydroxyphenyl)-1,3-dimethyl-6-pentyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B11476305
M. Wt: 457.5 g/mol
InChI Key: VEHBMMXIENOLKD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a purine core substituted with various functional groups, making it a subject of interest in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE typically involves multi-step organic reactions. One common approach is the condensation of appropriate aldehydes and amines, followed by cyclization and functional group modifications. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized purine derivatives .

Scientific Research Applications

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may inhibit or activate these targets, leading to various biological effects. For instance, it has been shown to inhibit phosphodiesterases, which play a role in inflammatory pathways . The compound’s structure allows it to fit into the active sites of these enzymes, blocking their activity and reducing inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-(2-HYDROXYPHENYL)-1,3-DIMETHYL-6-PENTYL-7-PHENYL-1H,2H,3H,4H,8H-IMIDAZO[1,2-G]PURINE-2,4-DIONE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C26H27N5O3

Molecular Weight

457.5 g/mol

IUPAC Name

6-(2-hydroxyphenyl)-2,4-dimethyl-8-pentyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C26H27N5O3/c1-4-5-7-15-19-21(17-12-8-6-9-13-17)30(18-14-10-11-16-20(18)32)25-27-23-22(31(19)25)24(33)29(3)26(34)28(23)2/h6,8-14,16,32H,4-5,7,15H2,1-3H3

InChI Key

VEHBMMXIENOLKD-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1=C(N(C2=NC3=C(N12)C(=O)N(C(=O)N3C)C)C4=CC=CC=C4O)C5=CC=CC=C5

Origin of Product

United States

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